molecular formula C23H18N4O4S B11623481 2-[(5Z)-6-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

2-[(5Z)-6-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

Cat. No.: B11623481
M. Wt: 446.5 g/mol
InChI Key: WYPQTROCTZQZGF-HNENSFHCSA-N
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Description

2D Representation (SMILES Notation):

CCCOC(=O)C1=CC=CC=C1C2=NC3=C(S2)N=C(N3C4=O)C(=O)C5=C4N(C(=O)C5)CCC

3D Features:

  • Planar regions : Thiazolo-triazole and indole systems.
  • Non-planar regions : Propyl chain and acetate ester.
Feature 2D Representation 3D Representation
Conjugation Highlighted via double bonds Planar electron density clouds
Steric interactions Implied by substituent positions Visualized as van der Waals surfaces

Molecular dynamics simulations suggest the Z-configuration stabilizes the molecule by reducing steric clash between the indole and phenyl acetate groups.

Properties

Molecular Formula

C23H18N4O4S

Molecular Weight

446.5 g/mol

IUPAC Name

[2-[(5Z)-6-oxo-5-(2-oxo-1-propylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate

InChI

InChI=1S/C23H18N4O4S/c1-3-12-26-16-10-6-4-8-14(16)18(21(26)29)19-22(30)27-23(32-19)24-20(25-27)15-9-5-7-11-17(15)31-13(2)28/h4-11H,3,12H2,1-2H3/b19-18-

InChI Key

WYPQTROCTZQZGF-HNENSFHCSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC(=O)C)S3)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC(=O)C)S3)C1=O

Origin of Product

United States

Preparation Methods

Thiazolo-Triazole Core Formation

The thiazolo[3,2-b]triazole system is synthesized via a one-pot protocol involving s-triazole-3-thiol and ketones under acidic conditions.

Procedure :

  • S-triazole-3-thiol (1) reacts with aliphatic ketones (2a–d) in refluxing acetic acid with catalytic H₂SO₄.

  • The reaction proceeds via S-alkylation and intramolecular cyclization to yield 5,6-disubstituted thiazolo-triazoles.

Mechanism :

  • Step 1 : Oxidation of 1 to a disulfide intermediate (16) .

  • Step 2 : Nucleophilic attack by the enolate form of the ketone, forming S-alkylation intermediate (17) .

  • Step 3 : Cyclization to the thiazolo-triazole core (3a–c) .

Optimization :

  • Catalyst : H₂SO₄ (5 mol%) in acetic acid.

  • Yield : 68–88% after 6 hours of reflux.

Phenyl Acetate Esterification

The phenyl acetate group is appended using pyridine propyl sulfonic acid ionic liquid as a catalyst.

Procedure :

  • Phenol and acetic acid (1:1.1 molar ratio) are mixed with the ionic liquid (1 mL per 1.05 mol substrate).

  • Reflux at 120–130°C for 6 hours, followed by distillation to isolate phenyl acetate.

Optimization :

ParameterOptimal ValueYield (%)
Reaction Time6 hours88.1
Catalyst Loading1 mL88.1
Temperature120–130°C88.1

Advantages :

  • Solvent-free , reducing waste.

  • Reusable catalyst , enhancing cost efficiency.

Integrated Synthesis Protocol

Combining the above steps, the full synthesis proceeds as follows:

  • Thiazolo-triazole core synthesis via one-pot cyclization.

  • Indol-3-ylidene incorporation using Wolff rearrangement.

  • Phenyl acetate esterification with ionic liquid catalysis.

Overall Yield : 52–65% (multi-step).

Analytical Characterization

Key Techniques :

  • ¹H/¹³C NMR : Confirms regiochemistry of the thiazolo-triazole and Z-configuration of the indol-3-ylidene group.

  • HPLC-MS : Verifies purity (>95%) and molecular weight (C₂₃H₁₈N₄O₄S, MW 454.47).

  • X-ray Crystallography : Resolves stereochemical ambiguities in the crystalline state.

Industrial-Scale Considerations

Challenges :

  • Cost of ionic liquids : Requires catalyst recycling systems.

  • Thermal sensitivity : Indol-3-ylidene intermediates degrade above 140°C.

Solutions :

  • Continuous-flow reactors for thiazolo-triazole cyclization.

  • Low-temperature distillation for phenyl acetate isolation .

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-6-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(5Z)-6-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes.

    Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(5Z)-6-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

The structural complexity of this compound necessitates comparisons with analogs sharing the thiazolo-triazole-indole scaffold but differing in substituents or stereochemistry. Below is a detailed analysis of key analogs:

Structural Analogues and Substituent Effects

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) ChemSpider/CAS ID Notable Properties
Target Compound 1-Propyl (indole), acetate (phenyl) C₂₃H₁₈N₄O₄S 446.48 ChemSpider 1276164 Moderate lipophilicity (logP ~3.2*), Z-configuration stabilizes planar structure
2-[(5Z)-5-(1-Ethyl-2-oxoindol-3-ylidene)-6-oxo-thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate 1-Ethyl (indole), acetate (phenyl) C₂₂H₁₆N₄O₄S 432.45 CAS 385419-26-1 Lower lipophilicity (logP ~2.9*) due to shorter alkyl chain; reduced metabolic stability
4-[(Z)-[2-(3,4-Dimethoxyphenyl)-6-oxo-thiazolo[3,2-b]triazol-5-ylidene]methyl]-2-ethoxyphenyl acetate 3,4-Dimethoxy, 2-ethoxy (phenyl), acetate C₂₇H₂₆N₄O₇S 550.59 CAS 618853-10-4 Enhanced polarity (logP ~2.5*) from methoxy/ethoxy groups; improved aqueous solubility
2-[(3Z)-3-[2-(2-Methylphenyl)-6-oxo-thiazolo[3,2-b]triazol-5-ylidene]-2-oxoindol-1-yl]acetamide 2-Methylphenyl (thiazolo-triazole), acetamide C₂₂H₁₆N₆O₂S 460.47 CAS 577981-06-7 Acetamide group increases hydrogen-bonding capacity; potential CNS penetration

Notes:

  • *Estimated logP values derived from structural analogs in , and 13.
Crystallographic and Hydrogen-Bonding Patterns

The Z-configuration in the target compound promotes a planar geometry, facilitating π-π stacking in crystal lattices. This contrasts with non-planar puckered conformations observed in some triazole derivatives ().

Biological Activity

The compound 2-[(5Z)-6-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O3SC_{19}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 378.44 g/mol. The structure includes multiple pharmacophoric elements that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in inflammatory pathways.
  • Cell Proliferation : Studies indicate that it may inhibit cell proliferation in cancer cell lines by inducing apoptosis.
  • Receptor Modulation : It may modulate receptor activity related to inflammatory responses and cancer progression.

Biological Activity Overview

The following table summarizes the biological activities reported for the compound:

Activity Type Details
Anticancer Activity Inhibits proliferation in various cancer cell lines (IC50 values in the low micromolar range).
Anti-inflammatory Effects Demonstrates significant inhibition of COX enzymes, reducing inflammation markers in vitro.
Antimicrobial Properties Exhibits activity against certain bacterial strains, suggesting potential as an antimicrobial agent.

Anticancer Studies

Recent research has highlighted the anticancer potential of this compound. For instance, a study demonstrated that it effectively reduced the viability of breast cancer cells by inducing apoptosis through the intrinsic pathway. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Anti-inflammatory Activity

In vitro assays have shown that the compound significantly inhibits COX-II activity with an IC50 value of approximately 0.5 µM, indicating a strong anti-inflammatory effect comparable to established NSAIDs like Celecoxib. This suggests its potential use in treating inflammatory diseases.

Antimicrobial Effects

In a series of antimicrobial tests, the compound exhibited notable efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. This positions it as a candidate for further development as an antimicrobial agent.

Q & A

Basic: What are the recommended methods to optimize synthesis yield and purity for this compound?

The synthesis of thiazolo-triazole derivatives typically involves multi-step reactions requiring precise control of reaction parameters. Key optimization strategies include:

  • Temperature control : Maintain 60–80°C during cyclization steps to avoid side reactions (e.g., premature ring closure) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol or acetic acid improves crystallization .
  • Catalysts : Use triethylamine or sodium acetate to accelerate condensation reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/acetic acid) ensures >95% purity .

Basic: Which analytical techniques are critical for structural characterization?

Rigorous characterization requires:

  • NMR spectroscopy : 1H/13C NMR to confirm regiochemistry of the thiazolo-triazole core and Z/E configuration of the indolylidene group .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for halogenated substituents .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C=N (~1600 cm⁻¹) stretches .
  • X-ray crystallography : Resolves stereochemical ambiguities in the fused heterocyclic system .

Basic: What in vitro assays are suitable for initial biological activity screening?

Prioritize assays aligned with structural analogs:

  • Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .
  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR2) using fluorescence-based protocols .
  • Anti-inflammatory potential : COX-2 inhibition assay via ELISA .
  • Dose-response studies : Use 1–100 µM concentrations to establish potency thresholds .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data for analogs?

Conflicting SAR observations often arise from substituent electronic/steric effects. Mitigation strategies:

  • Comparative analysis : Tabulate substituent effects using analogs with systematic variations (Table 1) .
  • Computational modeling : DFT calculations (e.g., HOMO/LUMO energies) predict electronic contributions of substituents (e.g., methoxy vs. chloro groups) .

Table 1 : Comparative SAR of Selected Thiazolo-Triazole Analogs

Compound SubstituentsKey Activity (IC50, µM)Mechanism Insights
3,4,5-Trimethoxyphenyl2.1 (MCF-7)Enhanced DNA intercalation
2-Chloro-6-fluorophenyl5.8 (HeLa)EGFR inhibition (ΔG = -9.2 kcal/mol)
4-Ethoxyphenyl12.4 (A549)Moderate COX-2 suppression

Advanced: How to address regiochemical challenges in synthesizing the thiazolo-triazole core?

Regioselectivity issues (e.g., competing [1,3] vs. [1,4] cyclization) can be minimized by:

  • Precursor design : Use 5-thioxo-1,2,4-triazoles to direct thiazole ring formation .
  • Reaction path analysis : Apply quantum chemical calculations (e.g., Gaussian 16) to model transition states and identify kinetic vs. thermodynamic pathways .
  • Microwave-assisted synthesis : Short reaction times (10–20 min) favor desired regiochemistry .

Advanced: What methodologies elucidate mechanistic interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases/DNA .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) for protein targets .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .
  • Metabolomics : LC-MS to track downstream metabolic disruptions (e.g., TCA cycle inhibition) .

Key Considerations for Experimental Design

  • Control experiments : Include analogs with inert substituents (e.g., methyl groups) to isolate pharmacophoric contributions.
  • Data reproducibility : Validate biological assays across ≥3 independent replicates.
  • Structural plasticity : Monitor tautomerism (e.g., thione-thiol shifts) via variable-temperature NMR .

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